4-Methyl-2-propylpentan-1-ol

Description

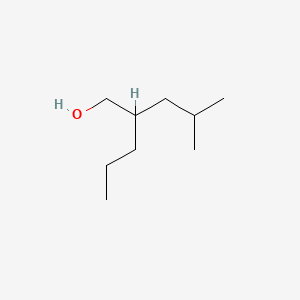

4-Methyl-2-propylpentan-1-ol (CAS: 54004-41-0) is a branched primary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol . Structurally, it features a pentan-1-ol backbone substituted with a methyl group at the 4th carbon and a propyl group at the 2nd carbon (IUPAC name: this compound). This branching pattern distinguishes it from linear or cyclic alcohols, influencing its physical and chemical properties, such as boiling point, solubility, and interactions in liquid mixtures.

Properties

CAS No. |

54004-41-0 |

|---|---|

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

4-methyl-2-propylpentan-1-ol |

InChI |

InChI=1S/C9H20O/c1-4-5-9(7-10)6-8(2)3/h8-10H,4-7H2,1-3H3 |

InChI Key |

IGSWOIOCVJEQRH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-propylpentan-1-ol can be achieved through various organic reactions. One common method involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction typically occurs under mild conditions and yields the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process is often carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-propylpentan-1-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: Corresponding aldehyde or carboxylic acid

Reduction: Corresponding alkane

Substitution: Alkyl halides

Scientific Research Applications

4-Methyl-2-propylpentan-1-ol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methyl-2-propylpentan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules . These interactions can influence the structure and function of enzymes, receptors, and other cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-methyl-2-propylpentan-1-ol with structurally related primary alcohols, emphasizing molecular features and inferred physicochemical behaviors:

*Inferred from general trends: Branching typically reduces boiling points compared to linear isomers due to decreased surface area and van der Waals interactions.

Structural and Thermodynamic Implications

- Branching vs. Linearity : Branched alcohols like this compound exhibit lower boiling points and higher volatility than linear counterparts (e.g., heptan-1-ol) due to reduced intermolecular forces .

- Hydrophobicity : Longer hydrocarbon chains (e.g., 4,6-dimethylheptan-1-ol) increase hydrophobicity, reducing water solubility compared to shorter or less branched alcohols .

- Activity Coefficients : Local composition models (e.g., Wilson equation) suggest that branching and substituent placement significantly affect activity coefficients in liquid mixtures, influencing phase behavior and miscibility .

Research Findings

- Synthetic Relevance : Branched alcohols are often preferred in asymmetric synthesis due to their stereochemical influence, though this compound’s exact role requires further study .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methyl-2-propylpentan-1-ol in a laboratory setting?

- Methodology :

- Reduction of ketones : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce 4-methyl-2-propylpentan-1-one. Ensure inert conditions (e.g., argon atmosphere) for reactive hydrides.

- Grignard reaction : React 4-methylpentan-2-one with propylmagnesium bromide, followed by acidic workup to yield the alcohol. Optimize stoichiometry to minimize side products like over-alkylation.

- Catalytic hydrogenation : Apply Pd/C or Raney nickel under H₂ pressure (1–3 atm) to hydrogenate the corresponding alkene or ketone precursor. Monitor reaction progress via TLC or GC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

GC-MS : Confirm molecular weight and fragmentation patterns using electron ionization (EI) mode. Compare retention times with authenticated standards.

NMR Spectroscopy : Use ¹H and ¹³C NMR to verify branching (e.g., methyl and propyl groups) and hydroxyl proton integration. Employ deuterated solvents (e.g., CDCl₃) and suppression techniques for OH protons.

HPLC-PDA : Assess purity via reverse-phase C18 columns with UV detection (210–220 nm). Validate using spiked samples to identify impurities.

- Reference Standards : Cross-check with indexed spectral libraries (e.g., NIST) or synthesize internal standards for calibration .

Q. What safety protocols should be followed when handling this compound in experimental settings?

- Safety Measures :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps (e.g., distillation).

- Ventilation : Ensure adequate airflow to prevent vapor accumulation (TLV-TWA: <50 ppm).

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes. Consult medical advice if irritation persists .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved during structural elucidation?

- Contradiction Analysis :

- Comparative NMR : Run 2D techniques (COSY, HSQC) to resolve overlapping signals caused by stereochemical complexity.

- Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR shifts (e.g., B3LYP/6-31G* basis set) and compare with experimental data.

- Isotopic Labeling : Introduce deuterium at suspected branching sites to simplify spectra and confirm assignments .

Q. What strategies are effective in optimizing the stereoselective synthesis of this compound derivatives?

- Stereochemical Control :

- Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to isolate enantiomers.

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during alkylation steps.

- Kinetic Resolution : Adjust reaction temperature and solvent polarity to favor one enantiomer via differential activation energies .

Q. How does the branching in this compound influence its physicochemical properties compared to linear isomers?

- Property Comparison :

| Property | This compound | Linear Isomer (e.g., 1-octanol) | Reference |

|---|---|---|---|

| Boiling Point | ~215°C (estimated) | 195°C | |

| LogP | 3.2 (predicted) | 2.9 | |

| Hydrogen Bonding | Weaker due to steric hindrance | Stronger |

- Mechanistic Insight : Increased branching reduces intermolecular hydrogen bonding, lowering boiling points and hydrophilicity. Molecular dynamics simulations can validate these trends .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

- Validation Steps :

Reproducibility Testing : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Dose-Response Curves : Generate IC₅₀/EC₅₀ values across multiple concentrations to identify non-linear effects.

Orthogonal Assays : Use fluorescence-based and radiometric methods to cross-validate enzyme inhibition claims.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.